2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-
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Overview
Description
(S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of (S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione typically involves the reaction of a chiral amino alcohol with a suitable carbonyl compound. One common method is the reaction of (S)-phenylglycinol with benzyl chloroformate, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.
Substitution: The benzyloxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional proteins necessary for bacterial growth and survival . This action disrupts the bacterial cell’s metabolic processes, leading to cell death .
Comparison with Similar Compounds
(S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione can be compared with other oxazolidinone derivatives such as linezolid and tedizolid. These compounds share a similar oxazolidinone core structure but differ in their substituent groups, which influence their biological activities and pharmacokinetic properties . Linezolid and tedizolid are well-known for their use as antibiotics to treat serious bacterial infections . The uniqueness of (S)-4-[(Benzyloxy)methyl]oxazolidine-2,5-dione lies in its specific chiral configuration and the presence of the benzyloxy group, which may confer distinct biological properties and synthetic utility .
Similar compounds include:
Linezolid: An antibiotic used to treat infections caused by gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with similar applications to linezolid.
Evans’ oxazolidinones: Chiral auxiliaries used in asymmetric synthesis.
Properties
CAS No. |
3309-57-7 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(4S)-4-(phenylmethoxymethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c13-10-9(12-11(14)16-10)7-15-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |
InChI Key |
QZLBNGOHDLVJAW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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